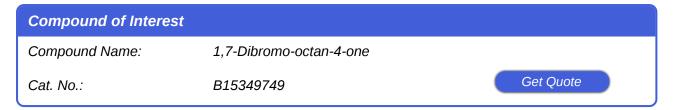


Spectroscopic Profile of 1,7-dibromo-octan-4-one: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the synthetic building block, **1,7-dibromo-octan-4-one**. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive models and established spectroscopic principles to offer a detailed analysis of its expected spectral characteristics. This information is intended to aid in the identification and characterization of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the 1H NMR, 13C NMR, and mass spectrum of **1,7-dibromo-octan-4-one**. These predictions are based on established chemical shift correlations and fragmentation patterns for similar chemical structures.

Predicted 1H NMR Data (500 MHz, CDCl3)



Protons	Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (J) in Hz
H1, H7	3.42	Triplet	4H	~6.5
H2, H6	2.05	Quintet	4H	~6.5, ~7.0
H3, H5	2.75	Triplet	4H	~7.0

Predicted 13C NMR Data (125 MHz, CDCl3)

Carbon Atom	Chemical Shift (ppm)	
C4	209.0	
C3, C5	42.5	
C2, C6	32.0	
C1, C7	28.0	

Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
284/286/288	5	[M]+• (Molecular ion with Br isotopes)
205/207	40	[M - Br]+
177/179	15	[M - Br - C2H4]+
125	100	[C5H9O]+ (from McLafferty rearrangement)
97	30	[C4H5O]+
57	80	[C3H5O]+

Experimental Protocols



The following are generalized experimental protocols for the synthesis of a symmetrical dibromoalkyl ketone and the acquisition of NMR and mass spectrometry data. These can be adapted for the specific synthesis and analysis of **1,7-dibromo-octan-4-one**.

Synthesis of a Symmetrical Dibromoalkyl Ketone (General Procedure)

A suitable starting material, such as a cyclic ether or a diol, can be used to synthesize symmetrical dibromoalkyl ketones. One general approach involves the ring-opening of a cyclic ether with a brominating agent. For instance, the reaction of a cyclic ether with hydrobromic acid or a Lewis acid in the presence of a bromine source can yield the desired dibromo ketone. Purification is typically achieved through column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1. Sample Preparation:
- Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl3).
- Transfer the solution to a 5 mm NMR tube.
- 2. 1H NMR Acquisition:
- The 1H NMR spectrum can be recorded on a 500 MHz spectrometer.
- A standard pulse program is used with a 90° pulse.
- A sufficient relaxation delay (e.g., 5 seconds) should be employed to ensure accurate integration.
- Data is typically acquired over a spectral width of 0-12 ppm.
- 3. 13C NMR Acquisition:
- The 13C NMR spectrum can be recorded on the same spectrometer at a frequency of 125 MHz.



- A proton-decoupled pulse sequence is used to obtain singlets for each unique carbon.
- A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
- The spectral width is typically set from 0 to 220 ppm.

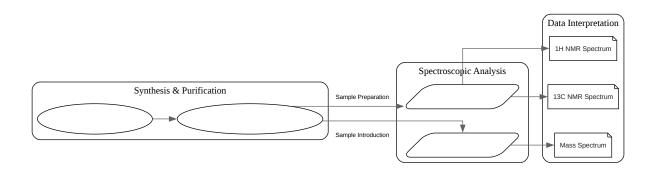
Mass Spectrometry (MS)

- 1. Sample Introduction:
- A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
- The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- 2. Ionization:
- Electron Ionization (EI) is a common method for this type of compound.
- The sample molecules in the gas phase are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.
- 3. Mass Analysis:
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- 4. Detection:
- The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizations

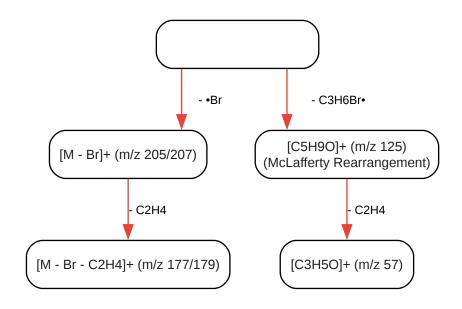
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the predicted fragmentation pathway of **1,7-dibromo-octan-4-one**.





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Caption: Workflow for the synthesis and spectroscopic analysis of **1,7-dibromo-octan-4-one**.



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Caption: Predicted major fragmentation pathways for **1,7-dibromo-octan-4-one** in EI-MS.

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